2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine
Description
Chemical Structure and Properties 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine (CAS: Not explicitly provided in evidence; referred to as "Stellar-2053" in industrial contexts ) is a trisubstituted 1,3,5-triazine derivative. Its structure features a central triazine ring substituted with biphenyl-4-yl, 3-chlorophenyl, and phenyl groups. Key physicochemical properties include:
This involves reacting dichlorotriazine precursors with biphenyl in the presence of AlCl₃ and o-dichlorobenzene (ODCB) . Similar methods likely apply to the target compound, with substitution patterns controlled by precursor selection.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQGBLVWKHLKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Systems and Ligand Design
The Suzuki-Miyaura reaction is a cornerstone for constructing the triazine’s aryl substituents. In a representative procedure, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tricyclohexylphosphine (PCy₃) were employed to couple 2,4-di(biphenyl-3-yl)-6-chloro-1,3,5-triazine with boronic acid derivatives under inert conditions. This system achieved a 59% yield, attributed to the synergistic effect of the palladium catalyst and electron-rich phosphine ligand, which stabilizes the active palladium species.
Alternatively, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with potassium carbonate (K₂CO₃) in a toluene/ethanol/water solvent mixture enabled the coupling of triazine boronic acid intermediates with aryl bromides. For instance, reacting ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid with 1-bromo-3,5-diphenylbenzene yielded a symmetric triazine derivative in 50% yield.
Solvent and Base Optimization
The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate high-temperature couplings (80°C), while biphasic systems (toluene/ethanol/water) enhance solubility of boronic acid substrates. Bases such as K₂CO₃ and K₃PO₄ are preferred for their ability to deprotonate intermediates without inducing side reactions.
Triazine Core Assembly and Functionalization
Nucleophilic Aromatic Substitution
The 1,3,5-triazine core is typically synthesized via cyclization of cyanuric chloride with aryl amines or via trimerization of nitriles. Subsequent functionalization involves sequential substitution of chlorine atoms with aryl groups. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine serves as a key intermediate, where the remaining chlorine atom is displaced by a biphenyl group via Suzuki coupling.
Sequential Coupling Strategies
A multi-step approach is often necessary to introduce diverse aryl groups. In one protocol, 2,4-dichloro-6-phenyl-1,3,5-triazine was first coupled with 3-chlorophenylboronic acid, followed by a second coupling with biphenyl-4-ylboronic acid. This method ensures regioselectivity but requires rigorous purification after each step to prevent cross-contamination.
Comparative Analysis of Synthetic Routes
The Pd₂(dba)₃/PCy₃ system offers higher yields but requires stringent inert conditions, whereas Pd(PPh₃)₄ is more tolerant to aqueous environments but less efficient.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine, it can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine derivative .
Scientific Research Applications
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create compounds with specific properties.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry:Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Triazine Derivatives
Key Comparative Insights
Substituent Effects on Applications: The dibenzofuranyl-substituted triazine (CAS 2142681-84-1) is tailored for OLEDs due to its extended π-conjugation and low solubility , whereas brominated analogs (e.g., 2-([1,1'-biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine) may serve as intermediates in cross-coupling reactions .
Biological Activity :
- While the target compound lacks explicit biological data, other triazines (e.g., altretamine, azacitidine) demonstrate anticancer activity via EGFR inhibition or DNA methylation . Hydrazone and fluoro-substituted triazines show antiproliferative effects against breast and colon cancers , suggesting that the target compound’s chloro and biphenyl groups could be optimized for similar therapeutic roles.
Physical Properties :
- The dibenzofuranyl derivative’s density (1.362 g/cm³) and solubility contrast with the target compound’s lower density (1.351 g/cm³) and higher predicted boiling point, reflecting substituent-dependent intermolecular interactions .
Biological Activity
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects against cancer cell lines and its interaction with various biological targets.
- Molecular Formula : C27H18ClN3
- Molecular Weight : 419.9 g/mol
- CAS Number : 2085262-87-7
Biological Activity Overview
Research indicates that 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine exhibits significant cytotoxicity against various cancer cell lines. The compound's activity is often evaluated through in vitro assays that measure cell viability and proliferation.
Cytotoxic Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Cervical Cancer (SISO) | 2.87 - 3.06 | |
| Bladder Cancer (RT-112) | 2.38 - 8.13 | |
| General Cancer Panel | Variable |
Structure-Activity Relationship (SAR)
The biological activity of 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine is influenced by its structural components. Modifications in the substituents on the triazine ring and biphenyl moieties can significantly affect its potency:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances cytotoxic activity.
- Substituent Variability : Variations in the phenyl rings also impact the compound's binding affinity to target proteins involved in cancer progression.
While the exact mechanism of action for this compound remains under investigation, it is believed to interact with key cellular pathways involved in tumor growth and proliferation:
- Inhibition of Glycine Transporters : Similar compounds have shown inhibition of glycine transporters, which may play a role in modulating neurotransmitter levels and influencing tumor microenvironments .
Case Studies
Several studies have highlighted the efficacy of this compound as a potential therapeutic agent:
- Study on Cervical and Bladder Cancer : A comparative analysis revealed that the compound exhibited lower IC50 values than traditional chemotherapeutics like cisplatin, suggesting superior potency in certain contexts .
- General Antitumor Activity : In broader screenings against a panel of human cancer cell lines, varying degrees of cytotoxicity were observed, indicating potential for development into a multi-target therapeutic agent.
Q & A
Q. What are the established synthetic routes for preparing 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution on a trichlorotriazine core. For example, 2,4,6-trichloro-1,3,5-triazine can react sequentially with substituted phenyl groups under controlled conditions. Evidence from analogous triazine syntheses shows that stepwise substitution (e.g., using sodium methoxide or aryl amines) at 0–35°C in polar aprotic solvents (e.g., acetone or DMF) minimizes side reactions . Optimization involves adjusting stoichiometry, temperature, and base (e.g., DIPEA) to prioritize selectivity for the desired substitution pattern. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this triazine derivative?
X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for triazine derivatives with complex substitution patterns . Complementary techniques include:
- NMR : and NMR to confirm substituent integration and regiochemistry. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
Q. What are the primary academic applications of this compound in materials science or medicinal chemistry?
Triazines are explored as:
- Antimicrobial agents : Derivatives with chloro- and phenyl groups exhibit activity against Gram-positive bacteria (e.g., Streptococcus mutans) by disrupting cell wall synthesis .
- Photo/electroluminescent materials : Functionalized triazines serve as electron-transport layers in OLEDs due to their planar conjugated systems .
- Polymer precursors : The triazine core’s reactivity enables crosslinking in high-performance resins .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-step substitutions of the triazine core be addressed?
Competing substitution at the 2-, 4-, and 6-positions requires strategic protection/deprotection or kinetic control. For example, bulky substituents (e.g., biphenyl groups) introduced first can sterically direct subsequent reactions to less hindered positions . Computational modeling (e.g., DFT calculations) predicts electronic and steric effects to guide synthetic design .
Q. What methodologies resolve contradictions in reported biological activity data for triazine derivatives?
Discrepancies in antimicrobial efficacy often arise from variations in:
- Assay conditions : Standardize MIC testing (e.g., CLSI guidelines) and control for bacterial strain specificity.
- Compound purity : Use HPLC-purified samples (>95%) to exclude confounding effects from byproducts .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry .
Q. How can computational chemistry enhance the design of triazine-based materials?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) critical for optoelectronic applications. For instance, substituting electron-withdrawing groups (e.g., Cl) lowers LUMO levels, improving electron injection in OLEDs . Molecular dynamics simulations further model polymer crosslinking efficiency for material durability .
Q. What experimental strategies mitigate crystallization difficulties during structural analysis?
Poor crystal growth is common in highly substituted triazines. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
